molecular formula C11H12Cl4 B14579166 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene CAS No. 61468-37-9

1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene

Cat. No.: B14579166
CAS No.: 61468-37-9
M. Wt: 286.0 g/mol
InChI Key: CJSZWMKPUVVKPO-UHFFFAOYSA-N
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Description

1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene is an organic compound with a complex structure, characterized by the presence of a tert-butyl group, four chlorine atoms, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene typically involves the chlorination of 1-tert-butyl-4-methylbenzene The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride

Industrial production methods may involve similar chlorination processes, but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

    Industry: It is used in the production of specialty chemicals, including advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene exerts its effects depends on the specific reactions it undergoes. In general, the presence of multiple chlorine atoms and the tert-butyl group can influence the reactivity and stability of the compound. The molecular targets and pathways involved in its action are determined by the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene include:

    1-tert-Butyl-4-methylbenzene: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    1,2,3,4-tetrachloro-5-methylbenzene: Similar chlorination pattern but without the tert-butyl group, affecting its steric and electronic properties.

    4-tert-Butyltoluene: Contains a tert-butyl group and a methyl group but lacks the chlorine atoms, resulting in different reactivity and applications.

Properties

IUPAC Name

1-tert-butyl-2,3,5,6-tetrachloro-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl4/c1-5-7(12)9(14)6(11(2,3)4)10(15)8(5)13/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSZWMKPUVVKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)C(C)(C)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90817184
Record name 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90817184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61468-37-9
Record name 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90817184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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